西伯利亚糖甙 A6

描述

Synthesis Analysis

The synthesis of compounds related to Sibiricose A6 often involves intricate chemical reactions, aiming to construct its complex molecular architecture efficiently. For example, the synthesis of the racemic and optically active spirocyclic alkaloid sibirine, which shares a synthetic pathway with Sibiricose A6, showcases the use of (methoxycarbonylamino)methyl radicals generated from PhSe precursors undergoing preferential 6-exo-spiro cyclization. This method highlights the regio- and stereoselective capabilities in synthesizing complex spirocyclic structures (Koreeda, Wang, & Zhang, 2002).

Molecular Structure Analysis

The molecular structure of Sibiricose A6 and related compounds has been extensively studied to understand its configuration and the arrangement of atoms within the molecule. The analysis of molecular structures is crucial for determining the compound's reactivity, stability, and potential applications in various fields. Techniques such as NMR spectroscopy, X-ray crystallography, and computational methods are commonly employed to elucidate these structures. However, specific studies directly analyzing Sibiricose A6's molecular structure were not identified in this search, indicating a potential gap in the current literature or the specificity of the query.

Chemical Reactions and Properties

Sibiricose A6's chemical reactivity is influenced by its unique structure, allowing it to undergo various chemical transformations. While detailed reactions specific to Sibiricose A6 were not found, the synthesis and reactivity of structurally related compounds provide insight into the types of chemical reactions it might undergo. For instance, the creation of stable silylene compounds showcases the potential for Sibiricose A6 to participate in bond formation with oxygen, sulfur, and selenium through cycloaddition reactions, leading to the formation of cyclic compounds containing Si2E2 rings (E = S or Se) (Haaf et al., 1998).

Physical Properties Analysis

The physical properties of Sibiricose A6, such as melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different environments and its suitability for various applications. Although specific data on Sibiricose A6's physical properties were not found in the search results, the physical properties of similar compounds can offer comparative insights. For instance, the synthesis, structure, and characterization of crystal structures in related silicate materials provide valuable information on their stability, morphology, and potential for hosting other elements or compounds (Shen, Tok, & Dong, 2010).

科学研究应用

抗抑郁作用

西伯利亚糖甙 A6 是从远志的 30% 乙醇提取物中分离出的三种苯丙烯酰蔗糖之一,它具有抗抑郁作用 . 从血清药物化学的角度来看,这三种苯丙烯酰蔗糖,包括this compound,可能预防或缓解抑郁症 .

血清吸收

HPLC 分析表明this compound 可以被吸收到血清中 . 这种吸收特性很重要,因为它意味着this compound 可以被身体有效地利用,从而增强其潜在的治疗效果 .

抗氧化活性

关于开心散(一种传统中药处方)的抗氧化活性质量标志物的研究,确定this compound 是抗氧化作用的潜在质量标志物之一 . 这表明this compound 可能在该处方的抗氧化活性中发挥作用 .

在传统中药中的作用

this compound 存在于远志中,远志也称为“元志”,在传统中药中被广泛用于治疗抑郁症 . 这种草药中存在this compound 表明了其在传统医药实践中的重要性 .

5. 预防记忆障碍的潜在作用 一些来自远志的苯丙烯酰蔗糖,包括this compound,由于其预防记忆障碍的生物活性而成为热门的研究课题 . 这表明this compound 在认知健康和记忆增强方面具有潜在作用 .

开心散的成分

开心散是治疗健忘症的经典传统中药处方,已有数千年的应用历史。 现代药理研究发现,开心散对神经系统疾病具有显著的治疗效果,这与其抗氧化活性有关 . This compound 作为开心散的成分,对这些治疗效果起着贡献作用 .

未来方向

- Ba Y, et al. Intestinal Absorption Profile of Three Polygala Oligosaccharide Esters in Polygalae Radix and the Effects of Other Components in Polygalae Radix on Their Absorption. Evid Based Complement Alternat Med. 2019 Jul 2;2019:1379531 .

- Shi Q, et al. Indirect identification of antioxidants in Polygalae Radix through their reaction with 2,2-diphenyl-1-picrylhydrazyl and subsequent HPLC-ESI-Q-TOF-MS/MS. Talanta. 2015 Nov 1;144:830-5 .

属性

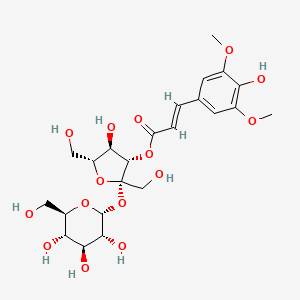

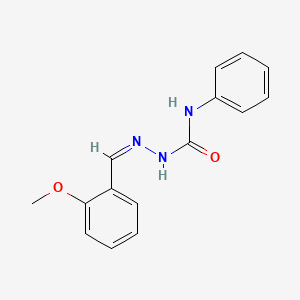

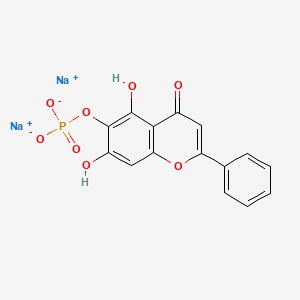

IUPAC Name |

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)28)3-4-15(27)36-21-18(30)14(8-25)37-23(21,9-26)38-22-20(32)19(31)17(29)13(7-24)35-22/h3-6,13-14,17-22,24-26,28-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCVROXOIQEIRC-IBVGEFGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

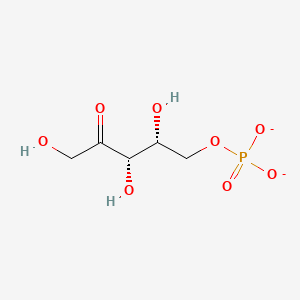

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[11C]MeNER](/img/structure/B1232461.png)